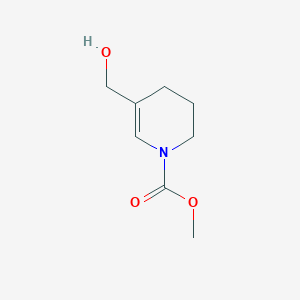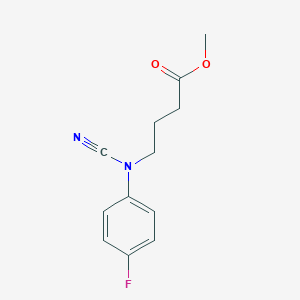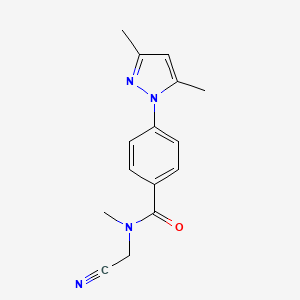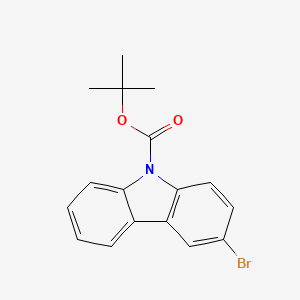![molecular formula C26H25N3O4S B2669670 N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-45-8](/img/structure/B2669670.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of 2- (benzo [ d ]oxazol-2-yl) aniline as a starting material . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N -methanimine atom to a carbon atom of another methanimine .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives often involve the formation of an imidazole ring from two methanimine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using techniques such as 1H NMR, 13C NMR, and mass spectroscopy . For example, the yield, melting point, and Rf value can be determined .Applications De Recherche Scientifique
Theoretical Investigations and Molecular Docking Studies
Theoretical studies have demonstrated the potential application of certain sulfonamides, which share structural similarities with N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, in treating COVID-19. Through computational calculations and molecular docking studies, these sulfonamides exhibited notable antimalarial activity and showed promise against SARS-CoV-2 by binding efficiently to key viral proteins. This suggests their potential repurposing for COVID-19 treatment, underscoring the versatility of such compounds in addressing emerging health threats (Fahim & Ismael, 2021).
Synthesis and Biological Activities
Research has explored the synthesis of novel sulfonamides and benzamide derivatives, highlighting their potential as anti-inflammatory, anti-cancer, and anti-tubercular agents. These studies emphasize the chemical versatility and broad pharmacological applicability of these compounds, including their role in developing new therapeutic agents targeting various diseases. For instance, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides demonstrated significant anti-inflammatory and anti-cancer activities, pointing to the therapeutic potential of such chemical frameworks in drug development (Gangapuram & Redda, 2009).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes by novel sulfonamide derivatives indicates their potential in designing drugs for treating diseases associated with enzymatic dysregulation. For example, novel acridine and bis-acridine sulfonamides were synthesized and shown to effectively inhibit the cytosolic carbonic anhydrase isoforms, which play crucial roles in various physiological processes. This research direction highlights the utility of sulfonamide derivatives in targeting enzymes for therapeutic purposes, offering insights into developing treatments for conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2013).
Advances in Chemical Synthesis Techniques
Innovative chemical synthesis techniques have been developed to create complex sulfonamide derivatives, demonstrating the chemical ingenuity in manipulating such molecules for varied scientific applications. These techniques not only expand the chemical repertoire of sulfonamide derivatives but also open new pathways for developing novel therapeutics with enhanced efficacy and specificity. The remote sulfonylation of aminoquinolines, leading to the efficient production of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, exemplifies the advancements in chemical synthesis methodologies aimed at optimizing drug properties and activities (Xia et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is not mentioned in the retrieved papers, benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYNOIZHBOJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)

![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)
![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)

![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)

![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)



